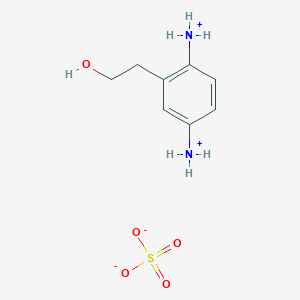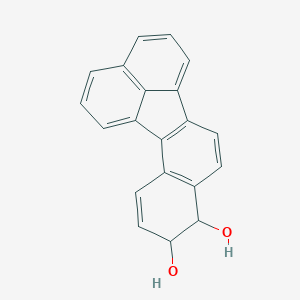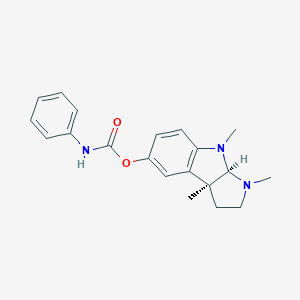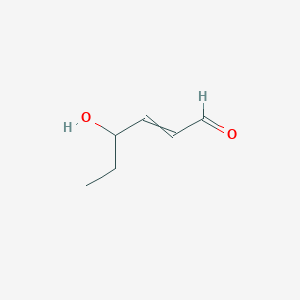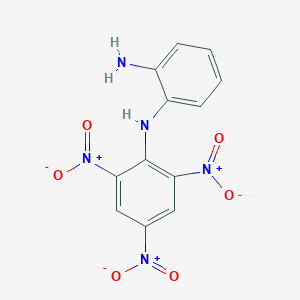
N-(2,4,6-Trinitrophenyl)-O-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,6-Trinitrophenyl)-O-phenylenediamine, or TNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 189-190°C. TNB is a derivative of phenylenediamine and is often used as a reagent in biochemical assays to measure the activity of enzymes, particularly those involved in the metabolism of nitroaromatic compounds.
Wirkmechanismus
TNB is a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group (-NO2) to an amino group (-NH2). This reaction results in the formation of a highly colored product that can be measured spectrophotometrically. The rate of this reaction is proportional to the activity of the nitroreductase enzyme in the sample.
Biochemische Und Physiologische Effekte
TNB has no known biochemical or physiological effects on living organisms. It is a highly stable compound that does not react with biological molecules under normal conditions.
Vorteile Und Einschränkungen Für Laborexperimente
TNB has several advantages as a reagent for biochemical assays. It is a stable and highly soluble compound that can be easily prepared and stored. It is also a highly specific substrate for nitroreductase enzymes, which makes it useful for measuring the activity of these enzymes in complex biological samples. However, TNB has some limitations, such as its relatively low sensitivity compared to other substrates and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving TNB. One area of interest is the development of new nitroreductase enzymes that can efficiently reduce TNB and other nitroaromatic compounds. Another area of research is the use of TNB as a substrate for screening compounds that can inhibit the activity of nitroreductase enzymes, which may have applications in cancer therapy. Additionally, TNB could be used as a probe for studying the localization and activity of nitroreductase enzymes in living cells.
Synthesemethoden
TNB can be synthesized by reacting 2,4,6-trinitrochlorobenzene with phenylenediamine in the presence of a base such as sodium carbonate. The reaction proceeds via nucleophilic substitution, with the amine group of phenylenediamine replacing one of the chlorine atoms on the trinitrophenyl ring. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
TNB has been used in a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a substrate for measuring the activity of nitroreductase enzymes, which are involved in the metabolism of nitroaromatic compounds. TNB is also used as a reagent for measuring the activity of other enzymes, such as peroxidases and laccases.
Eigenschaften
CAS-Nummer |
105049-03-4 |
|---|---|
Produktname |
N-(2,4,6-Trinitrophenyl)-O-phenylenediamine |
Molekularformel |
C12H9N5O6 |
Molekulargewicht |
319.23 g/mol |
IUPAC-Name |
2-N-(2,4,6-trinitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H9N5O6/c13-8-3-1-2-4-9(8)14-12-10(16(20)21)5-7(15(18)19)6-11(12)17(22)23/h1-6,14H,13H2 |
InChI-Schlüssel |
PBBLSELQFQHTAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



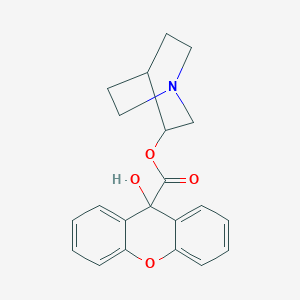

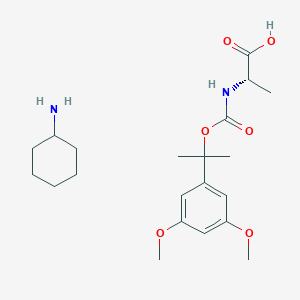
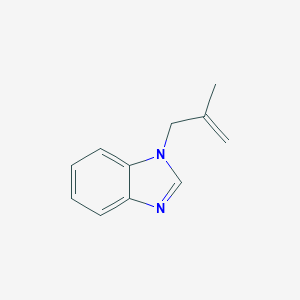
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
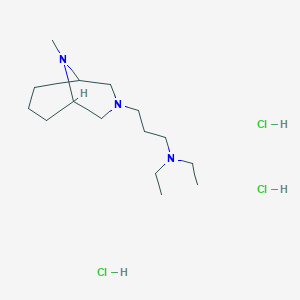
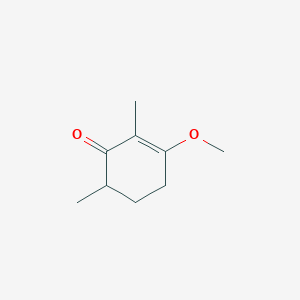
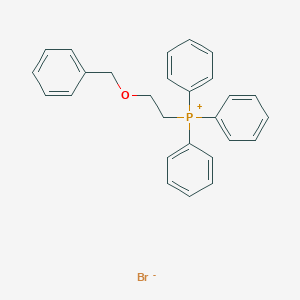
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
